1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester is a compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 3-position, and a tert-butyl ester group at the carboxylic acid position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole derivatives have been known to exhibit a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
For example, some indazole derivatives can inhibit the phosphoinositide 3-kinase pathway, which plays a crucial role in cell survival and proliferation .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm .
Preparation Methods
The synthesis of 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methyl-1H-indazole and tert-butyl alcohol.
Esterification: The carboxylic acid group of 4-bromo-3-methyl-1H-indazole is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.
Comparison with Similar Compounds
1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Lacks the bromine and methyl groups, making it less sterically hindered.
4-Bromo-1H-indazole: Lacks the carboxylic acid and ester groups, making it less polar.
3-Methyl-1H-indazole: Lacks the bromine and ester groups, affecting its reactivity and biological activity.
The presence of the bromine, methyl, and ester groups in this compound makes it unique in terms of its chemical reactivity and potential biological activities .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-methylindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-11-9(14)6-5-7-10(11)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCTHYBRMSCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.